(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a cyclohexenyl group, a pyrazolyl group, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. The initial step often includes the preparation of the cyclohexenyl and pyrazolyl intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include cyclohexene, pyrazole derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
Other Pyrazole Derivatives: Compounds with similar pyrazole structures may exhibit comparable biological activities.
Uniqueness
(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[1-(4-methylphenyl)pyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-7-9-19(10-8-16)27-15-18(14-24-27)13-20-21(28)25-23(30)26(22(20)29)12-11-17-5-3-2-4-6-17/h5,7-10,13-15H,2-4,6,11-12H2,1H3,(H,25,28,30)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYNMICMHHSQQZ-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C=C3C(=O)NC(=O)N(C3=O)CCC4=CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)/C=C\3/C(=O)NC(=O)N(C3=O)CCC4=CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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